molecular formula C8H6N2O4 B14588469 7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde CAS No. 61063-02-3

7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde

Katalognummer: B14588469
CAS-Nummer: 61063-02-3
Molekulargewicht: 194.14 g/mol
InChI-Schlüssel: IAIDGDDUYPGKSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is a chemical compound with a unique structure that includes a benzoxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted benzoxadiazole derivatives, which are then oxidized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is unique due to its specific structure and the presence of the methoxy and carbaldehyde groups. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

61063-02-3

Molekularformel

C8H6N2O4

Molekulargewicht

194.14 g/mol

IUPAC-Name

7-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde

InChI

InChI=1S/C8H6N2O4/c1-13-6-3-2-5(4-11)8-7(6)9-14-10(8)12/h2-4H,1H3

InChI-Schlüssel

IAIDGDDUYPGKSQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=[N+](ON=C12)[O-])C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.